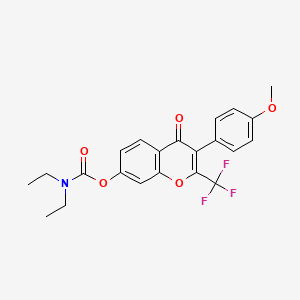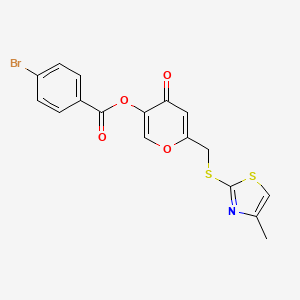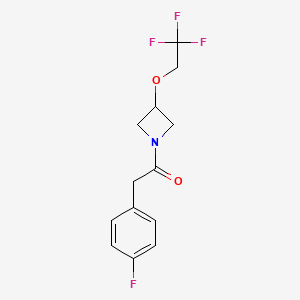![molecular formula C15H17FN2O3 B2759215 N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097868-03-4](/img/structure/B2759215.png)
N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a hydroxycyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form the fluorophenyl intermediate.
Cyclohexenyl Intermediate Preparation: The cyclohexenyl intermediate is prepared by the hydroxylation of cyclohexene using a suitable oxidizing agent.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the cyclohexenyl intermediate under suitable conditions, such as the presence of a base and a coupling reagent, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
- N-(2-bromophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
- N-(2-methylphenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Uniqueness
N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-11-6-2-3-7-12(11)18-14(20)13(19)17-10-15(21)8-4-1-5-9-15/h2-4,6-8,21H,1,5,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWHPTVFATDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
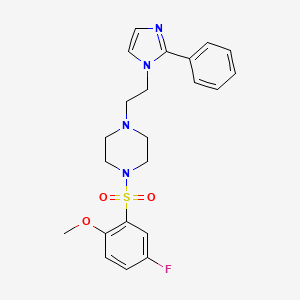
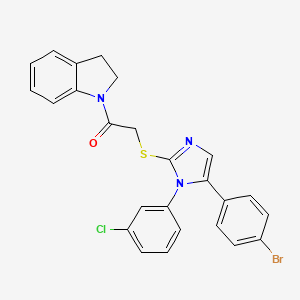
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
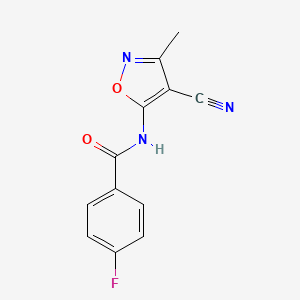
![(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
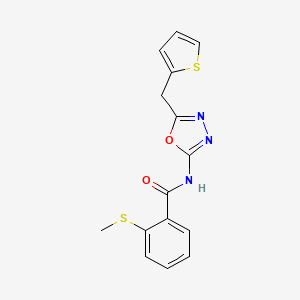
![[(3-Methylphenyl)carbamoyl]formic acid](/img/structure/B2759146.png)
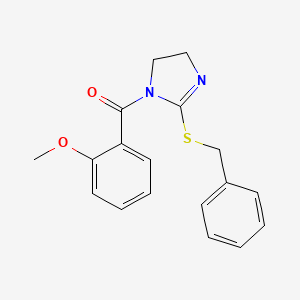
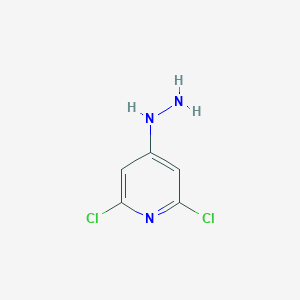
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
